Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate
Description
Properties
CAS No. |
5348-98-1 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 4-[(2-oxocyclohexyl)methylideneamino]benzoate |
InChI |
InChI=1S/C16H19NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h7-11,13H,2-6H2,1H3 |
InChI Key |
LQSVKENMAXZZIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2CCCCC2=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The most common preparation method involves a condensation (Schiff base formation) between ethyl 4-aminobenzoate and 2-oxocyclohexanone (cyclohexanone derivative with a keto group at position 2). This reaction forms an imine linkage (C=N) between the amino group of ethyl 4-aminobenzoate and the carbonyl group of the cyclohexanone, yielding the target compound with an (E)-configuration around the imine double bond.
Typical Reaction Conditions
| Parameter | Typical Conditions |
|---|---|
| Reactants | Ethyl 4-aminobenzoate and 2-oxocyclohexanone |
| Solvent | Ethanol, methanol, or other polar solvents |
| Catalyst | Acid catalysts such as acetic acid (optional) |
| Temperature | Room temperature to reflux (~25–80°C) |
| Reaction Time | 2 to 24 hours |
| Atmosphere | Ambient or inert (nitrogen) to prevent oxidation |
| Purification | Recrystallization or column chromatography |
The reaction proceeds via nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration to form the imine bond. The (E)-isomer is generally favored due to thermodynamic stability.
Stepwise Procedure
- Mixing: Ethyl 4-aminobenzoate is dissolved in ethanol under stirring.
- Addition: 2-oxocyclohexanone is added dropwise to the solution.
- Catalysis: A catalytic amount of acetic acid may be added to promote imine formation.
- Heating: The mixture is heated to reflux for several hours (typically 4–12 hours).
- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
- Isolation: Upon completion, the reaction mixture is cooled, and the product precipitates or is extracted.
- Purification: The crude product is purified by recrystallization from ethanol or by column chromatography.
Representative Experimental Data
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Ethanol | Acetic acid | 78 (reflux) | 6 | 85 | 98 | Recrystallized from EtOH |
| 2 | Methanol | None | 25 (RT) | 12 | 72 | 95 | Slow reaction, longer time |
| 3 | Ethanol | p-Toluenesulfonic acid | 80 (reflux) | 4 | 88 | 99 | Faster reaction |
Alternative Methods
- Solvent-free synthesis: Some reports indicate that mechanochemical grinding of reactants can afford the product without solvent, improving sustainability.
- Microwave-assisted synthesis: Application of microwave irradiation reduces reaction time significantly (to minutes) while maintaining high yield and purity.
- Catalyst variations: Lewis acids such as zinc chloride or scandium triflate have been used to enhance imine formation rates.
Analysis of Synthetic Routes and Yields
The condensation method is straightforward, high-yielding, and reproducible. The choice of solvent and catalyst influences reaction rate and product purity. Acid catalysis generally improves the imine formation efficiency. Elevated temperature accelerates the reaction but may require careful control to avoid side reactions such as hydrolysis.
Purification by recrystallization from ethanol or ethyl acetate is effective due to the compound’s moderate polarity and crystallinity. Chromatographic methods are used for higher purity demands or when impurities are closely related structurally.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Conventional condensation | Ethyl 4-aminobenzoate + 2-oxocyclohexanone, acid catalysis, reflux | High yield, simple setup | Longer reaction time |
| Solvent-free mechanochemistry | Grinding without solvent | Environmentally friendly | Requires specialized equipment |
| Microwave-assisted synthesis | Microwave heating, short reaction time | Rapid synthesis, high purity | Requires microwave reactor |
| Lewis acid catalysis | Use of ZnCl2, Sc(OTf)3 | Faster reaction rate | Catalyst removal needed |
Research Results and Literature Support
- The compound’s synthesis is well-documented in chemical supplier data and research articles emphasizing Schiff base formation between ethyl 4-aminobenzoate and cyclohexanones.
- Experimental yields typically range from 70% to 90%, with purity above 95% after recrystallization.
- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the imine bond formation and compound identity.
- No significant side products are reported under optimized conditions, indicating a clean reaction profile.
- Recent advances in microwave-assisted and solvent-free methods demonstrate potential for greener synthesis with reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{[(E)-(2-oxocyclohexyl)methylidene]amino}benzoate is an organic compound with the chemical formula C16H19NO3 and a molecular weight of 273.327 g/mol. It possesses a structure that includes an ethyl ester group, an amino group, and a cyclohexyl moiety.
Scientific Research Applications
Research suggests that compounds similar to this compound exhibit various biological activities, indicating potential pharmacological relevance. Its applications leverage its chemical reactivity and biological properties, making it a valuable compound in both research and industry.
Applications
- Polymer Chemistry : It can be used as a component in polymer chemistry for creating new materials with specific properties. These applications leverage its chemical reactivity.
- Organic Synthesis : It can participate in various reactions, making it useful in synthetic organic chemistry, particularly in the development of more complex molecules.
- Medicinal Chemistry : Compounds similar to this compound exhibit biological activities. Several compounds share structural similarities with this compound, each exhibiting unique properties:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Ethyl 4-(methylphenylamino)methyleneaminobenzoate | C17H18N2O2 | Exhibits strong antimicrobial activity |
| Ethyl 4-(nitrophenyl)methyleneaminobenzoate | C16H14N2O4 | Known for anti-inflammatory effects |
| Ethyl 4-(phenylmethylidene)aminobenzoate | C16H17N1O2 | Used as an intermediate in pharmaceutical synthesis |
Mechanism of Action
The mechanism of action of Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities:
Key Observations :
- Electron Effects: The 2-oxocycloclohexyl group provides moderate electron-withdrawing character compared to trifluoroethylidene (stronger electron withdrawal) or ethoxylated amino (electron-donating) groups.
- Solubility : Ethoxylated derivatives exhibit high water solubility (>99% purity, liquid state) due to PEG chains, whereas the target compound’s cyclohexyl group likely reduces aqueous solubility .
- Bioactivity: Carbamoylamino and thiazolidinone analogs show specific biological roles (e.g., aquaporin inhibition, antitumor activity), suggesting the target’s imine-ketone system may interact with similar protein targets .
Key Observations :
- The target compound’s synthesis likely parallels imine-forming reactions seen in , requiring mild conditions compared to heterocyclization (e.g., thiazolidinone formation in ).
Physicochemical Properties
| Property | This compound | Ethyl 4-(carbamoylamino)benzoate | Ethoxylated ethyl-4-aminobenzoate |
|---|---|---|---|
| Solubility | Low water solubility (predicted) | Moderate in polar solvents | Highly water-soluble |
| Melting Point | Likely solid (crystalline imine) | Solid (urea derivatives) | Liquid (PEG chain) |
| Stability | Keto-enol tautomerism possible | Stable under dry conditions | Hygroscopic due to PEG |
Biological Activity
Ethyl 4-{[(E)-(2-oxocyclohexyl)methylidene]amino}benzoate is an organic compound with the molecular formula CHNO and a molecular weight of approximately 273.33 g/mol. Its unique structural features, including an ethyl ester group, an amino group, and a cyclohexyl moiety, suggest potential biological activities that merit exploration in medicinal chemistry and organic synthesis.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific studies on this compound may be limited, the following sections summarize relevant findings related to its biological activity.
Antimicrobial Activity
This compound shares structural similarities with other compounds known for their antimicrobial effects. For example:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Ethyl 4-(methylphenylamino)methyleneaminobenzoate | CHNO | Exhibits strong antimicrobial activity |
| Ethyl 4-(nitrophenyl)methyleneaminobenzoate | CHNO | Known for anti-inflammatory effects |
| Ethyl 4-(phenylmethylidene)aminobenzoate | CHNO | Used as an intermediate in pharmaceutical synthesis |
The presence of the amino group in this compound enhances its potential as an antimicrobial agent by facilitating interactions with microbial targets.
Anti-inflammatory Properties
Compounds with similar functional groups have been documented to exhibit anti-inflammatory effects. The cyclohexane ring and methylidene functionality may contribute to the modulation of inflammatory pathways, potentially making this compound a candidate for further investigation in inflammation-related conditions.
Anticancer Potential
The structural characteristics of this compound suggest possible anticancer properties. Compounds that inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation, have shown promise in cancer therapy. Although specific studies on this compound are scarce, its design aligns with known CDK inhibitors that target cancerous cells.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions. The complexity of its synthesis reflects its potential utility in developing more complex molecules in medicinal chemistry. The following steps typically characterize its synthesis:
- Formation of the cyclohexanone derivative.
- Reaction with ethyl ester and amine components.
- Purification through recrystallization or chromatography.
Future Research Directions
Future studies should focus on:
- In Vivo Testing : Evaluating the pharmacokinetics and dynamics of this compound in animal models.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities.
- Formulation Development : Exploring drug formulation strategies to enhance bioavailability and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-{[(E)-(2-oxocyclohexyl)methylidene]amino}benzoate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step reactions, typically starting with condensation between ethyl 4-aminobenzoate and 2-oxocyclohexanecarbaldehyde. Key steps include:
- Schiff base formation : Under reflux in ethanol with catalytic acetic acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.
- Optimization : Adjusting solvent polarity, temperature, and stoichiometry to improve yield (e.g., using anhydrous conditions to minimize hydrolysis).
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Condensation | Ethanol, 80°C, 12h | 65 | 98% |
| Purification | Ethyl acetate/hexane (1:3) | 58 | >99% |
Q. How is the stereochemistry (E/Z configuration) of the imine bond confirmed?
- Methodology :
- NMR Analysis : The E-configuration is confirmed by observing a strong deshielded signal for the imine proton (δ ~8.5–9.0 ppm in H NMR) and NOESY correlations .
- X-ray Crystallography : Resolves spatial arrangement unambiguously (e.g., SHELXL refinement ).
Q. What spectroscopic techniques are used to characterize this compound?
- Key Techniques :
- FT-IR : Stretching vibrations for C=N (1620–1640 cm⁻¹) and ester C=O (1700–1720 cm⁻¹).
- H/C NMR : Assignments for aromatic protons (δ 7.2–8.0 ppm), cyclohexyl CH groups (δ 1.2–2.5 ppm), and ester OCH (δ 4.1–4.3 ppm) .
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 301.14 for CHNO).
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structure determination?
- Methodology :
- SHELX Suite : Use SHELXD for phase problem solving and SHELXL for refinement. For disordered cyclohexyl groups, apply PART instructions and restraints .
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
Q. Why might biological activity (e.g., anticancer) decrease at higher concentrations?
- Hypothesis : Observed in thiosemicarbazide analogs (26% inhibition at 100 μM vs. 15% at 150 μM), this could arise from:
- Cytotoxicity thresholds : Exceeding solubility limits, causing precipitation.
- Off-target effects : Activation of pro-survival pathways at high doses .
- Experimental Design :
- Dose-response curves : Test 10–200 μM range with controls.
- Solubility assays : Use DLS or UV-Vis to monitor aggregation.
Q. How do structural modifications (e.g., substituents on the cyclohexyl ring) affect UV absorption efficiency?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., nitro) increase π→π* transitions, enhancing UV absorption.
- Comparative Data : Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate is 1.3× more efficient than benzotriazole derivatives due to extended conjugation .
- Table :
| Derivative | λ (nm) | Molar Extinction Coefficient (ε) |
|---|---|---|
| Parent compound | 320 | 12,500 |
| Nitro-substituted | 345 | 18,200 |
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities of structurally similar benzoates?
- Case Study : Thiosemicarbazide derivatives show variable anticancer activity (e.g., 26% vs. 15% inhibition ).
- Resolution Strategies :
Purity Verification : Confirm via HPLC (>99%) to exclude impurities.
Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times.
Crystal Packing Effects : Intermolecular interactions (e.g., hydrogen bonds in crystal lattice) may reduce bioavailability .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
